![molecular formula C14H15N5O3S B2411206 methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate CAS No. 397266-73-8](/img/structure/B2411206.png)
methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Properties
- Research on similar compounds, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, has shown promising results in anticancer activities. For instance, specific derivatives demonstrated high selectivity and considerable apoptotic effects against certain cancer cell lines, suggesting potential applications in cancer therapeutics (Evren et al., 2019).
Applications in Bioactive Compound Synthesis
- The compound's structural properties are useful in synthesizing new biologically active compounds. This could lead to the development of more efficient and low-toxic substances for pharmaceutical applications, especially those involving 1,2,4-triazole and 1H-tetrazole cores (Frolova & Kaplaushenko, 2018).
Novel Synthesis Techniques
- Innovative methods have been developed for synthesizing related compounds. For example, novel approaches for preparing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles have been reported, showcasing the versatility of similar chemical structures in synthetic chemistry (Rao et al., 2014).
Utility in Organic Chemistry
- The structural characteristics of such compounds make them valuable in organic synthesis. For instance, they have been used in the synthesis of various derivatives, highlighting their role as intermediates in complex chemical processes (Baer & Hanna, 1981).
Use in Radioligand Development
- Similar compounds have been used in developing selective antagonist ligands for specific receptors. This can be instrumental in pharmacological research, particularly for characterizing receptor subtypes (Baraldi et al., 2004).
Mechanism of Action
Mode of Action
Compounds containing tetrazole moieties are known to exhibit various pharmacological activities, including hypotensive, antiviral, antimicrobial, antiallergic, nootropic, and cryostatic effects . The specific interactions between this compound and its targets, as well as the resulting changes, need to be elucidated through further study.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Tetrazole derivatives have been found to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
methyl 4-[[2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-3-8-19-14(16-17-18-19)23-9-12(20)15-11-6-4-10(5-7-11)13(21)22-2/h3-7H,1,8-9H2,2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKRBWKPMXJGBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.